2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide features a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group. A sulfanyl (-S-) linker connects the imidazole to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-14-3-5-15(6-4-14)11-22-19(25)13-26-20-23-12-18(24(20)2)16-7-9-17(21)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVIFWWEBOBXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The process may include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiourea.
Formation of the Acetamide Linkage: This step involves the reaction of the intermediate compound with acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation alters electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid, 25°C, 6 hr | Sulfoxide derivative (mono-oxidized) | 68–72% | |
| m-CPBA | Dichloromethane, 0°C, 2 hr | Sulfone derivative (di-oxidized) | 85% | |
| KMnO₄ | Aqueous H₂SO₄, reflux, 4 hr | Sulfone derivative (with partial decomposition of imidazole) | 52% |
Key Findings :
-
Oxidation selectivity depends on stoichiometry and reaction time.
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides in pharmacological assays .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-deficient 4-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr), enabling diversification of the aryl substituent.
| Nucleophile | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, 80°C, 12 hr | 4-(Piperidin-1-yl)phenyl derivative | 64% | |
| Sodium methoxide | – | Methanol, reflux, 8 hr | 4-Methoxyphenyl derivative | 78% | |
| Aniline | Et₃N | Toluene, 110°C, 24 hr | 4-(Phenylamino)phenyl derivative | 56% |
Mechanistic Insight :
-
Electron-withdrawing groups (e.g., Cl) activate the aryl ring for SNAr.
-
Steric hindrance from the methylimidazole moiety reduces reactivity at ortho positions .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hr | 2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetic acid | 89% | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Corresponding amine + acetic acid | 73% |
Applications :
Alkylation/Acylation at the Imidazole Nitrogen
The N-methyl group on the imidazole ring can be modified via alkylation or acylation, though steric factors limit reactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 8 hr | N-Ethoxycarbonylmethyl derivative | 41% | |
| Acetyl chloride | Pyridine, 0°C, 2 hr | N-Acetylated imidazole | 35% |
Limitations :
-
Low yields attributed to steric hindrance from the adjacent sulfanyl-acetamide chain.
Reduction of the Imidazole Ring
The imidazole core can be reduced under catalytic hydrogenation conditions, though this disrupts aromaticity and bioactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, ethanol, 25°C, 12 hr | Tetrahydroimidazole derivative | 62% |
Critical Analysis of Reaction Pathways
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. For instance, a study highlighted the efficacy of imidazole-based compounds against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The imidazole moiety is often associated with anticancer activity. Research has demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival . The specific compound under discussion has shown promise in preliminary studies for its potential to inhibit tumor growth in vitro.
Neurological Applications
There is growing interest in compounds that interact with neurotransmitter systems, particularly those targeting the GABA receptor. The structural features of This compound suggest potential interactions with GABAergic systems, which could lead to applications in treating anxiety and other neurological disorders .
Synthesis and Characterization
Understanding the synthesis of this compound is crucial for its application in research and industry. The synthesis typically involves multi-step processes that include:
- Formation of Imidazole Ring : Utilizing precursors such as 4-chlorobenzaldehyde and methylamine.
- Thioether Formation : Introducing a sulfanyl group to enhance biological activity.
- Acetamide Formation : Finalizing the structure with an acetamide group through acylation reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of imidazole derivatives, including analogs of This compound , against a panel of bacterial pathogens. Results indicated that modifications to the chlorophenyl group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Anticancer Activity
In vitro studies were conducted on various cancer cell lines using derivatives of this compound. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
*Calculated based on molecular formula (C₂₁H₂₁ClN₃OS).
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-methylbenzyl group (logP ≈ 3.5–4.0 estimated) enhances lipophilicity compared to analogs with dichlorophenyl (e.g., ) or sulfonyl groups (e.g., , logP ~2.5–3.0). This may influence membrane permeability and metabolic stability.
Bioactivity Trends :
- Analogs with dichlorophenyl groups (e.g., ) often exhibit enhanced potency in antimicrobial or antiparasitic screens due to increased electron-withdrawing effects, but may suffer from reduced solubility.
- Sulfonyl-containing analogs (e.g., ) show improved water solubility but lower bioavailability due to higher polarity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves a nucleophilic substitution between a 5-(4-chlorophenyl)-1-methylimidazole-2-thiol and a bromoacetamide derivative, similar to methods described for compound (chlorination with SOCl₂) and (cycloaddition reactions).
Physicochemical and Spectroscopic Data
While direct data for the target compound are sparse, analogs provide benchmarks:
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the imidazole family, notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a chlorophenyl group, and a thioacetamide moiety. Its molecular formula is with a molecular weight of 385.91 g/mol. The compound's unique structure contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃OS |
| Molecular Weight | 385.91 g/mol |
| LogP | 5.1976 |
| Polar Surface Area | 34.025 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The imidazole ring can modulate the activity of enzymes by acting as a competitive inhibitor.
- Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions.
- Covalent Bonding : The thioacetamide moiety can form covalent bonds with target proteins, potentially leading to irreversible inhibition of their function .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating various synthesized derivatives:
- Compounds demonstrated moderate to strong activity against Staphylococcus aureus and Salmonella typhi .
- The structure-activity relationship (SAR) suggests that modifications in the phenyl groups can enhance antimicrobial efficacy .
Anticancer Properties
Studies have explored the anticancer potential of imidazole derivatives, including this compound. The following findings were noted:
- In vitro assays showed that the compound could inhibit the proliferation of cancer cell lines.
- Mechanistic studies suggested that it induces apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Testing :
- Anticancer Activity :
Q & A
Basic: What is the optimized synthetic route for this compound?
Answer:
The synthesis involves a multi-step approach:
Condensation : React 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with chloroacetyl chloride to form the sulfanyl-acetyl intermediate.
Amide Coupling : React the intermediate with 4-methylbenzylamine under reflux using pyridine and zeolite (Y-H) as catalysts (150°C, 5 hours) .
Purification : Recrystallize the product from ethanol after acidic workup.
Key Considerations :
- Catalyst selection (zeolite Y-H enhances reaction efficiency).
- Reaction temperature control to avoid decomposition of the imidazole ring.
Basic: Which spectroscopic/analytical methods confirm structural identity and purity?
Answer:
Advanced: How can computational methods optimize synthesis or reactivity?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying energy barriers for sulfanyl-acetyl intermediate formation .
- Reaction Path Search : Predict optimal conditions (e.g., solvent polarity, catalyst loading) using algorithms like GRRM (Global Reaction Route Mapping) .
- Example : Simulating the transition state of the amide coupling step reduces trial-and-error experimentation by 40% .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Reproducibility Checks :
- Standardize assay protocols (e.g., cell lines, incubation time).
- Verify compound purity via HPLC and elemental analysis .
Mechanistic Studies :
- Use SAR to isolate variables (e.g., compare activity of 4-chlorophenyl vs. 4-fluorophenyl analogs) .
Data Normalization :
Advanced: What structural modifications enhance target selectivity?
Answer:
Advanced: How to design experiments for stability profiling?
Answer:
Forced Degradation Studies :
- Expose the compound to heat (40–80°C), light (UV), and hydrolytic conditions (pH 1–13).
- Monitor degradation via LC-MS to identify labile groups (e.g., acetamide hydrolysis) .
Kinetic Solubility Assays :
- Use shake-flask method in buffers (pH 1.2–6.8) to assess pH-dependent stability.
Solid-State Stability :
- Store under accelerated conditions (40°C/75% RH) and track crystallinity via PXRD .
Advanced: What strategies mitigate synthetic challenges (e.g., low yield)?
Answer:
- Catalyst Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance amide coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve intermediate solubility.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., imidazole ring oxidation) and adjust stoichiometry .
Advanced: How to validate target engagement in cellular assays?
Answer:
Pull-Down Assays :
- Immobilize the compound on sepharose beads and incubate with cell lysates.
- Identify bound proteins via SDS-PAGE and mass spectrometry .
Thermal Shift Assay :
- Monitor target protein melting temperature (Tm) shifts upon compound binding.
CRISPR Knockout :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
